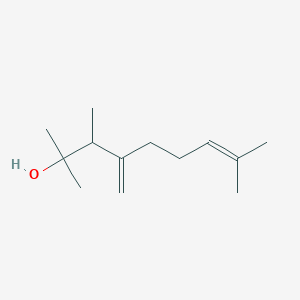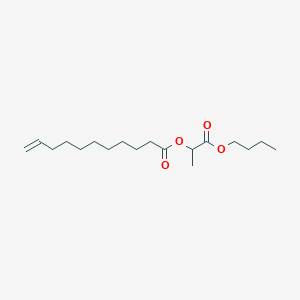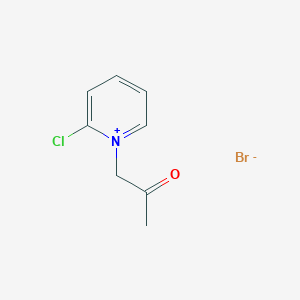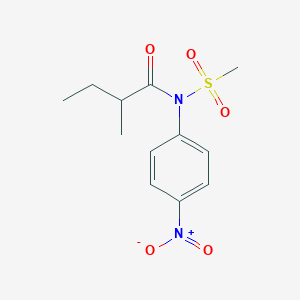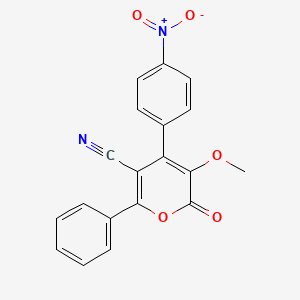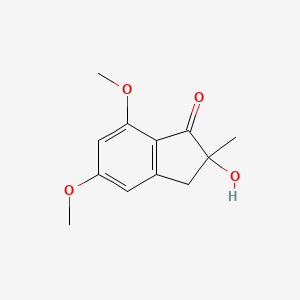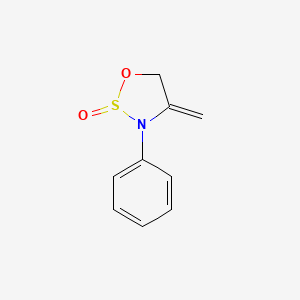
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the ring structure allow it to form strong bonds with biological molecules, disrupting their normal function. This interaction can inhibit the growth of cancer cells, bacteria, and other pathogens .
Comparison with Similar Compounds
4-Methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to its specific ring structure and the presence of multiple reactive sites. Similar compounds include:
Thiazolidine: A simpler structure with similar biological activities.
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Oxazolidinone: Another five-membered ring compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse biological activities .
Properties
CAS No. |
60839-88-5 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-methylidene-3-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C9H9NO2S/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
PSRVYYJFZPQYFN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COS(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

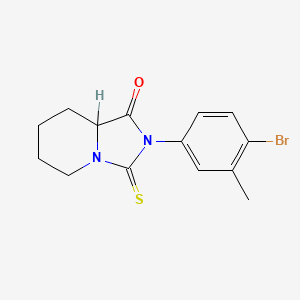

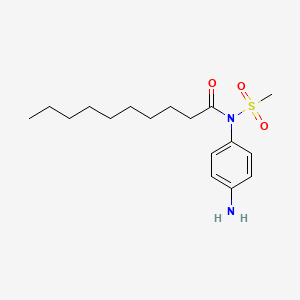

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
